![molecular formula C13H9Cl2NO2 B1361668 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 1033463-21-6](/img/structure/B1361668.png)
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
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Overview
Description
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a chemical compound with the CAS Number: 339024-38-3. It has a molecular weight of 298.12 . The IUPAC name for this compound is 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H9Cl2NO3 . The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8 (2-4-10)6-16-7-9 (13 (18)19)5-11 (15)12 (16)17/h1-5,7H,6H2, (H,18,19) .Physical And Chemical Properties Analysis
The melting point of this compound is between 230.5-231.5°C .Scientific Research Applications
Medicinal Chemistry: Antiviral and Anticancer Agents
The indole nucleus, which is a part of the compound’s structure, is significant in medicinal chemistry. Indole derivatives, including this compound, have shown potential as antiviral and anticancer agents. They are known to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic molecules. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and shown cytotoxicity against human cancer cell lines .
Agriculture: Plant Growth Regulators
In agriculture, indole derivatives like this compound can be synthesized to mimic plant hormones such as indole-3-acetic acid, which is vital for plant growth and development. The manipulation of these compounds can lead to enhanced crop yields and improved resistance to pests and diseases .
Material Science: Advanced Material Synthesis
The compound’s structural features make it a candidate for creating advanced materials. Its aromatic nature and the presence of reactive functional groups allow it to participate in various chemical reactions, leading to the synthesis of new materials with potential applications in electronics, coatings, and nanotechnology .
Environmental Science: Antibacterial Agents
Derivatives of indole, which share a similar structure with this compound, have been explored as potent antibacterial agents. They have been effective against pathogenic Gram-negative bacteria, which is crucial in the fight against antibiotic resistance .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, the compound can be used as a standard or a reagent in chromatographic methods to identify or quantify similar compounds. Its well-defined structure and properties, such as melting point and purity, make it suitable for such applications .
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to interact with various biological receptors also makes it a valuable tool in biochemistry for enzyme inhibition studies. It can help in understanding the mechanism of action of enzymes and aid in the design of enzyme inhibitors that can be used to treat diseases .
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential therapeutic applications . This suggests that 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde could also be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-3-1-9(2-4-11)6-16-7-10(8-17)5-12(15)13(16)18/h1-5,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPHHRSXCDWZDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138214 |
Source
|
Record name | 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |
CAS RN |
1033463-21-6 |
Source
|
Record name | 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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